

# Technical Guide: $^1\text{H}$ NMR Spectral Data of 4-Fluoro-2-methoxybenzoic Acid

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## Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectral data for **4-Fluoro-2-methoxybenzoic acid**. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental methodology.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **4-Fluoro-2-methoxybenzoic acid** was recorded in deuterated chloroform ( $\text{CDCl}_3$ ) on a 400 MHz spectrometer. The spectral data, including chemical shifts ( $\delta$ ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H-6	8.05	dd	J = 8.8, 7.2	1H
H-3	6.81	dd	J = 8.8, 2.2	1H
H-5	6.72	ddd	J = 8.8, 8.8, 2.2	1H
OCH <sub>3</sub>	3.94	s	-	3H
COOH	11.0 (approx.)	br s	-	1H

## Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of **4-Fluoro-2-methoxybenzoic acid** with the proton assignments corresponding to the data in the table above.

Caption: Molecular structure of **4-Fluoro-2-methoxybenzoic acid** with proton numbering.

## Experimental Protocol

The following is a representative protocol for the acquisition of <sup>1</sup>H NMR spectral data for a solid aromatic compound such as **4-Fluoro-2-methoxybenzoic acid**.

### 1. Sample Preparation:

- Analyte: 5-10 mg of solid **4-Fluoro-2-methoxybenzoic acid** is accurately weighed.
- Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a clean, dry vial.<sup>[1]</sup> For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) can also be a suitable solvent.
- Dissolution: The mixture is gently agitated, for example by vortexing or sonication, to ensure complete dissolution of the solid.
- Filtration and Transfer: The resulting solution is filtered through a pipette with a small cotton or glass wool plug to remove any particulate matter. The clear solution is then transferred

into a clean, dry 5 mm NMR tube.

## 2. NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** A 400 MHz NMR spectrometer is typically used for routine analysis.
- **Sample Insertion:** The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.
- **Acquisition Parameters:** Standard  $^1\text{H}$  NMR acquisition parameters are employed. This typically includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.
- **Data Acquisition:** The Free Induction Decay (FID) is acquired.

## 3. Data Processing:

- **Fourier Transform:** The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing and Baseline Correction:** The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shift axis is calibrated. When using  $\text{CDCl}_3$ , the residual solvent peak at 7.26 ppm is often used as a reference. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added to the sample, with its signal defined as 0.00 ppm.
- **Peak Integration:** The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

- **Peak Picking and Analysis:** The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each peak are determined.

This comprehensive guide provides the necessary  $^1\text{H}$  NMR spectral data and a detailed experimental protocol for **4-Fluoro-2-methoxybenzoic acid**, which can be valuable for scientists in the fields of chemical research and drug development.

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## References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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